

# Introduction: Contextualizing the Molecule

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## Compound of Interest

Compound Name: *2-Ethoxynicotinonitrile*

Cat. No.: *B084980*

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3-Methyl-2-oxovaleric acid (IUPAC name: 3-methyl-2-oxopentanoic acid) is a branched-chain  $\alpha$ -keto acid with the chemical formula  $C_6H_{10}O_3$ .<sup>[1][2]</sup> As the keto-analog of the essential amino acid isoleucine, it occupies a critical node in metabolic pathways.<sup>[1][3]</sup> Its clinical significance is profound, serving as a key biomarker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder characterized by the deficient breakdown of branched-chain amino acids.<sup>[1][4]</sup> Elevated levels of this and other ketoacids are neurotoxic, leading to severe health consequences if untreated.<sup>[4]</sup>

For researchers in drug development and metabolic sciences, a thorough understanding of its structural and chemical properties is paramount. Spectroscopic analysis provides the foundational data for its unambiguous identification, quantification in biological matrices, and for studying its interactions within complex systems. This guide provides a detailed examination of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for CAS 14248-71-6, grounded in established analytical principles and protocols.

Identifier	Value	Source
CAS Number	14248-71-6 (for unspecified stereoisomer)	N/A
Alternate CAS	1460-34-0	<a href="#">[1]</a> <a href="#">[4]</a>
IUPAC Name	3-methyl-2-oxopentanoic acid	<a href="#">[1]</a> <a href="#">[5]</a>
Synonyms	$\alpha$ -Keto- $\beta$ -methylvaleric acid, KMVA	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>3</sub>	<a href="#">[1]</a>
Average Molecular Weight	130.1418 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Monoisotopic Weight	130.062994186 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>

## Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating the Core Structure

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of an organic molecule. For 3-methyl-2-oxovaleric acid, both <sup>1</sup>H and <sup>13</sup>C NMR provide a complete structural fingerprint.

### <sup>1</sup>H NMR Spectroscopy: A Proton-by-Proton Analysis

The proton NMR spectrum maps the chemical environment of each hydrogen atom. The analysis of 3-methyl-2-oxovaleric acid reveals five distinct proton signals.

**Causality in Experimental Protocol:** The choice of solvent is critical for analyzing carboxylic acids. While deuterated chloroform (CDCl<sub>3</sub>) is common, using deuterium oxide (D<sub>2</sub>O) is highly informative. In D<sub>2</sub>O, the acidic carboxylic proton (-COOH) will exchange with deuterium, causing its signal to disappear.[\[6\]](#)[\[7\]](#) This is a definitive test to confirm the presence of this functional group. The data presented below is from a sample run in D<sub>2</sub>O, hence the absence of the -OH proton signal.

Step-by-Step Protocol for <sup>1</sup>H NMR Sample Preparation (Aqueous):

- Weighing: Accurately weigh approximately 5-10 mg of the 3-methyl-2-oxovaleric acid sample.
- Dissolution: Dissolve the sample in ~0.7 mL of D<sub>2</sub>O. If solubility is an issue, a small amount of a co-solvent like DMSO-d<sub>6</sub> can be used, or the pH can be adjusted with NaOD.
- Reference Standard: Add a small, known quantity of a water-soluble reference standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for accurate chemical shift calibration ( $\delta$  = 0.00 ppm).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Acquisition: Acquire the spectrum on a spectrometer (e.g., 500 MHz).<sup>[8]</sup> Process the data by applying Fourier transform, phase correction, and baseline correction.

#### Data Interpretation and Assignments:

The structure of 3-methyl-2-oxovaleric acid with proton labeling is shown below to correlate with the spectral data.

Caption: Structure of 3-methyl-2-oxovaleric acid with proton labels.

Label	<sup>1</sup> H Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment Rationale
a	~0.90	Triplet (t)	3H	Methyl group (-CH <sub>3</sub> ) protons adjacent to a methylene group (-CH <sub>2</sub> ). The signal is split into a triplet by the two 'b' protons (n+1 rule).
b	~1.45 / ~1.69	Multiplet (m)	2H	Methylene group (-CH <sub>2</sub> ) protons adjacent to both a methyl group ('a') and a methine proton ('c'). The diastereotopic nature of these protons and coupling to both neighbors results in a complex multiplet.
c	~2.93	Multiplet (m)	1H	Methine proton (-CH-) at the C3 chiral center, coupled to protons 'b' and 'd'. Its position is downfield due to proximity to the C2-keto group.

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d	-1.11	Doublet (d)	3H	Methyl group (-CH <sub>3</sub> ) attached to the chiral center (C3). It is split into a doublet by the single methine proton 'c'.
e	-10-13 (not observed in D <sub>2</sub> O)	Broad Singlet (br s)	1H	Carboxylic acid proton (-COOH). Highly deshielded and often broad due to hydrogen bonding and chemical exchange. Disappears upon D <sub>2</sub> O shake. <a href="#">[6]</a> <a href="#">[7]</a>

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(Data sourced from Human Metabolome Database and PubChem)[\[8\]](#)[\[9\]](#)

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## <sup>13</sup>C NMR Spectroscopy: Mapping the Carbon Skeleton

The <sup>13</sup>C NMR spectrum provides a signal for each unique carbon atom, offering a direct count of the carbon environments and insight into their functional roles.

Data Interpretation and Assignments:

<sup>13</sup> C Chemical Shift ( $\delta$ , ppm)	Carbon Assignment	Rationale
~170	C6 (-COOH)	Carboxylic acid carbonyl carbon. Highly deshielded, though typically less so than aldehyde or ketone carbonyls. <a href="#">[6]</a>
~205	C5 (-C=O)	Ketone carbonyl carbon. The most deshielded signal in the spectrum due to the strong electron-withdrawing effect of the oxygen atom.
~46.4	C3 (-CH-)	Methine carbon at the chiral center. Its chemical shift is influenced by the adjacent ethyl and methyl groups and the $\alpha$ -keto group.
~27.0	C2 (-CH <sub>2</sub> -)	Methylene carbon of the ethyl group.
~16.4	C4 (-CH <sub>3</sub> )	Methyl carbon attached to the chiral center (C3).
~13.3	C1 (-CH <sub>3</sub> )	Terminal methyl carbon of the ethyl group, typically the most upfield (shielded) signal.

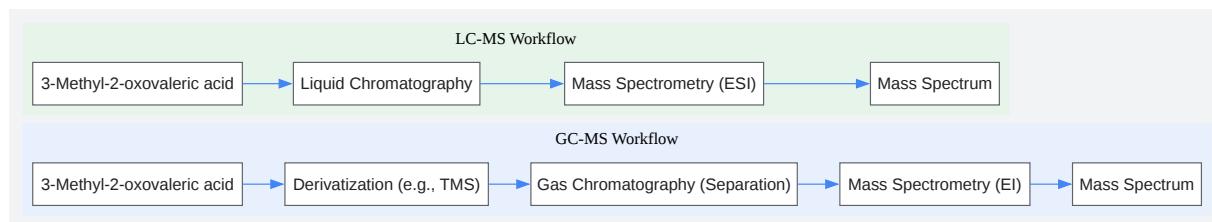
(Data sourced from PubChem, acquired in D<sub>2</sub>O)[\[1\]](#)[\[9\]](#)

## Part 2: Mass Spectrometry (MS) - Determining Mass and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. The analysis of  $\alpha$ -keto

acids can be challenging due to their reactivity but is readily achievable with appropriate methods.[10]

**Causality in Experimental Protocol:** Direct analysis of small, polar organic acids by Gas Chromatography-Mass Spectrometry (GC-MS) is often inefficient due to low volatility and potential thermal degradation. A standard, field-proven approach is to first derivatize the molecule to a more volatile and stable form.[11] Trimethylsilylation (TMS), which converts the acidic proton to a  $-\text{Si}(\text{CH}_3)_3$  group, is a common and effective strategy.[12] Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for direct analysis in solution, typically observing the deprotonated molecule  $[\text{M}-\text{H}]^-$  in negative ion mode.[13]



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Caption: Common analytical workflows for mass spectrometry of  $\alpha$ -keto acids.

Data Interpretation and Fragmentation:

- Molecular Ion: The monoisotopic mass is 130.0630 Da. In negative ion ESI-MS, the primary ion observed would be the  $[\text{M}-\text{H}]^-$  ion at  $m/z$  129.055. In positive ion mode, a protonated molecule  $[\text{M}+\text{H}]^+$  at  $m/z$  131.070 might be seen.
- GC-MS (as TMS derivative): The NIST WebBook provides an electron ionization (EI) mass spectrum for the trimethylsilyl derivative.
  - Formula of TMS derivative:  $\text{C}_9\text{H}_{18}\text{O}_3\text{Si}$

- Molecular Weight: 202.32 g/mol
- Key Fragments (m/z): The spectrum shows characteristic fragments resulting from the cleavage of the molecule. A prominent fragmentation pathway for  $\alpha$ -keto acids is the loss of the carboxyl group or  $\text{CO}_2$ . For the TMS ester, cleavages adjacent to the carbonyl groups and loss of methyl groups from the TMS moiety are expected.

m/z (Mass-to-Charge Ratio)	Putative Fragment Assignment (for underivatized compound)
130	$[\text{M}]^+$ (Molecular Ion)
101	$[\text{M} - \text{C}_2\text{H}_5]^+$ (Loss of ethyl group)
85	$[\text{M} - \text{COOH}]^+$ (Loss of carboxyl group)
57	$[\text{C}_4\text{H}_9]^+$ (Butyl fragment)

(Fragmentation data is predictive based on general principles of organic mass spectrometry)

## Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

**Causality in Experimental Protocol:** For a liquid or low-melting solid like 3-methyl-2-oxovaleric acid, Attenuated Total Reflectance (ATR) is a modern, efficient method that requires minimal sample preparation. A drop of the sample is placed directly on the ATR crystal. This self-validating system avoids the complexities of preparing KBr pellets for solid samples. The key is to ensure the crystal is clean before and after analysis to prevent cross-contamination.

**Expected Absorptions:** The structure contains a carboxylic acid and a ketone. A key feature of carboxylic acids in the condensed phase is their tendency to form hydrogen-bonded dimers, which significantly alters the IR spectrum.[\[7\]](#)[\[14\]](#)

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Rationale and Expected Appearance
3300 - 2500	O-H stretch	Carboxylic Acid (-COOH)	A very broad, strong absorption band characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer. <sup>[7][14]</sup> This often overlaps with C-H stretching bands.
~2960	C-H stretch	Alkanes (-CH <sub>3</sub> , -CH <sub>2</sub> , -CH)	Sharp, medium-to-strong absorptions.
~1760	C=O stretch	α-Keto group	The ketone carbonyl adjacent to the carboxylic acid. This band is typically strong and sharp.
~1710	C=O stretch	Carboxylic Acid (-COOH)	The carbonyl of the hydrogen-bonded carboxylic acid dimer. This is a very strong and characteristic absorption. <sup>[7]</sup> The presence of two distinct C=O bands is a key feature.
~1320-1210	C-O stretch	Carboxylic Acid (-COOH)	A medium-intensity band associated with the carbon-oxygen single bond of the acid. <sup>[14]</sup>

Special Considerations for  $\alpha$ -Keto Acids: In aqueous solutions,  $\alpha$ -keto acids can exist in equilibrium with their hydrated gem-diol form.[15][16] While less significant in a pure sample for IR, this property is crucial for understanding its chemistry in biological or aqueous environments and could influence spectra taken under such conditions.

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